molecular formula C8H16 B031403 (1R,3R)-1,2,3-trimethylcyclopentane CAS No. 15890-40-1

(1R,3R)-1,2,3-trimethylcyclopentane

Cat. No.: B031403
CAS No.: 15890-40-1
M. Wt: 112.21 g/mol
InChI Key: VCWNHOPGKQCXIQ-BQBZGAKWSA-N
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Description

(1R,3R)-1,2,3-trimethylcyclopentane, also known as this compound, is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

  • Catalytic and Enantioselective Abilities : The compound has been utilized in studies exploring its catalytic and enantioselective abilities. For instance, Comisso et al. (1982) synthesized complex salts incorporating (1R,3R)-1,2,3-trimethylcyclopentane derivatives, testing their catalytic and enantioselective abilities on prochiral carboxylic acids (Comisso, Sega, Sunjic, & Lisini, 1982).

Chemical Transformation and Synthesis

  • Synthesis of Derivatives : This compound is used as a precursor or intermediate in the synthesis of various chemical derivatives. For example, Huang et al. (2003) utilized derivatives of this compound in their research on monoamidocamphoric acid (Huang, Qian, Chen, Gou, & Li, 2003).

Material Science and Coordination Chemistry

  • In Coordination Chemistry : Zhou et al. (2020) synthesized compounds with this structure and investigated their magnetic and ferroelectric properties, contributing to advancements in material science (Zhou, Li, Sui, Nfor, & Wang, 2020).
  • Use in Polymer Chemistry : Research by Pang et al. (2019) on biobased polyesters demonstrated the utility of derivatives of this compound in creating materials with diverse properties, highlighting its importance in polymer chemistry (Pang, Jiang, Yu, Chen, Ma, & Gao, 2019).

Pharmaceutical and Biological Research

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and other bioactive compounds .

Safety and Hazards

The safety and hazards associated with a compound refer to its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could include potential applications of the compound, areas of research that need further exploration, and possible modifications to the compound that could enhance its properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (1R,3R)-1,2,3-trimethylcyclopentane can be achieved through a series of reactions starting from commercially available starting materials. The key steps involve the formation of a cyclopentane ring and the introduction of three methyl groups in a regio- and stereo-specific manner.", "Starting Materials": ["2-methyl-1-butene", "2-methyl-2-butene", "ethylmagnesium bromide", "diethylzinc", "lithium aluminum hydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "water"], "Reaction": ["1. Treatment of 2-methyl-1-butene with ethylmagnesium bromide in diethyl ether to give 3-methylpent-1-ene-3-ol", "2. Oxidation of 3-methylpent-1-ene-3-ol with sodium borohydride and acetic acid to give 3-methylpent-1-en-3-ol", "3. Conversion of 3-methylpent-1-en-3-ol to 3-methylcyclopentene by treatment with lithium aluminum hydride in ether", "4. Reaction of 3-methylcyclopentene with diethylzinc and hydrochloric acid to give (1R,3R)-3-methylcyclopentane", "5. Methylation of (1R,3R)-3-methylcyclopentane with excess methyl iodide and sodium hydroxide to give (1R,3R)-1,2,3-trimethylcyclopentane", "6. Purification of the product by treatment with sodium sulfate and magnesium sulfate, followed by distillation to obtain the pure compound."] }

CAS No.

15890-40-1

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(1S,3S)-1,2,3-trimethylcyclopentane

InChI

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

VCWNHOPGKQCXIQ-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C1C)C

SMILES

CC1CCC(C1C)C

Canonical SMILES

CC1CCC(C1C)C

Synonyms

cis-1,2,trans-1,3-1,2,3-Trimethyl-cyclopentane;  (1α,2α,3β)-1,2,3-Trimethyl-cyclopentane

vapor_pressure

32.0 [mmHg]

Origin of Product

United States

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